N-(2,5-dimethylphenyl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide
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Description
N-(2,5-dimethylphenyl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H18FN3OS and its molecular weight is 367.44. The purity is usually 95%.
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Scientific Research Applications
Structure-Activity Relationships and Pharmacological Evaluation
Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, has shown potent and selective allosteric inhibition of kidney-type glutaminase (GLS). These studies highlight the therapeutic potential of GLS inhibition in cancer treatment, with analogs exhibiting improved drug-like molecular properties and enhanced solubility compared to BPTES (Shukla et al., 2012).
Application in Neurodegenerative Disorder Imaging
Substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their high affinity and selectivity for peripheral benzodiazepine receptors (PBRs) over central benzodiazepine receptors (CBRs). These compounds, particularly [18F] 12, show promise as imaging agents for PBR expression in neurodegenerative disorders due to their efficient localization in PBR-rich areas in biodistribution studies (Fookes et al., 2008).
Luminescent Properties for Imaging and Sensing
Green-emitting iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating 2-phenylpyridine ligands demonstrate high photoluminescence quantum yields (PLQYs) and structured emission spectra. These properties are particularly advantageous for applications in organic light-emitting diodes (OLEDs) and bioimaging, highlighting the importance of the sulfanyl and sulfone groups in modulating the luminescent properties of these complexes (Constable et al., 2014).
Quantum Chemical Insight and Molecular Docking
The antiviral molecule 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, closely related to the specified compound, has been studied for its potential against COVID-19. Quantum chemical insights, molecular docking, and spectroscopic analysis suggest its capability to interact with SARS-CoV-2 protease, indicating a promising avenue for antiviral drug development (Mary et al., 2020).
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS/c1-13-3-4-14(2)18(11-13)22-19(25)12-26-20-10-9-17(23-24-20)15-5-7-16(21)8-6-15/h3-11H,12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLITZEGJWLYSBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.